Cas no 921869-09-2 (4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide)

4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide
- 4-butoxy-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
- AKOS024632734
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide
- 4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide
- F2261-0230
- 921869-09-2
-
- Inchi: 1S/C25H30N2O4/c1-5-7-15-30-20-11-8-18(9-12-20)23(28)26-19-10-13-21-22(16-19)31-17-25(3,4)24(29)27(21)14-6-2/h6,8-13,16H,2,5,7,14-15,17H2,1,3-4H3,(H,26,28)
- InChI Key: QAJLBPFRVGOHSV-UHFFFAOYSA-N
- SMILES: C(NC1C=C2OCC(C)(C)C(=O)N(CC=C)C2=CC=1)(=O)C1=CC=C(OCCCC)C=C1
Computed Properties
- Exact Mass: 422.22055744g/mol
- Monoisotopic Mass: 422.22055744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 8
- Complexity: 627
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 67.9Ų
4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2261-0230-2μmol |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-3mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-4mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-10mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-25mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-50mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-5mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-100mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-20μmol |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2261-0230-30mg |
4-butoxy-N-[3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]benzamide |
921869-09-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide Related Literature
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on 4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide
Introduction to 4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide (CAS No. 921869-09-2) and Its Emerging Applications in Chemical Biology
The compound 4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide, identified by the CAS number 921869-09-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to the benzoxazepine class, a scaffold known for its structural versatility and biological activity. The presence of multiple functional groups, including a benzamide moiety and a substituted benzoxazepine core, makes this molecule a promising candidate for further investigation into its pharmacological properties.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Among these, benzoxazepines have garnered attention due to their ability to modulate various biological pathways. The specific substitution pattern in 4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-ylbenzamide introduces unique electronic and steric properties that could influence its interactions with biological targets. This has sparked interest among researchers exploring innovative approaches to address unmet medical needs.
The benzamide group in this compound is particularly noteworthy. Benzamides are well-documented pharmacophores that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The incorporation of this moiety into the benzoxazepine core of 4-butoxy-N-3,3-dimethyl-4-oxo-5-(prop-2-en-1-y)-2,3,4,5-tetrahydro-1,5-benzoxazepin--8-ybenzamide suggests potential therapeutic benefits that warrant further exploration. Studies have shown that benzamides can interact with various enzymes and receptors, making them valuable tools for drug development.
The structural features of 4-butoxy-N--3--dimethyl--4--oxo--5--(prop--2--en--1--yl)--2--3--4--5-tetrahydro--1--5-benzoxazepin--8-ybenzamide also contribute to its potential as a lead compound. The presence of a butoxy group at the 4-position enhances solubility and bioavailability, which are critical factors in drug design. Additionally, the dimethyl substitution at the 3-position introduces steric hindrance that can fine-tune binding interactions with biological targets. These features make this compound an attractive candidate for structure-based drug design.
Recent research has demonstrated the utility of benzoxazepine derivatives in modulating neurological disorders. The бензоксазепин core of 4-butoxy-N----3----dimethyl----4----oxo----5----(prop----2----en----1----yl)---2---3---4---5-tetrahydro---1---5-benzoxazepin---8-ybenzamide has been shown to interact with serotonin receptors, which are implicated in conditions such as depression and anxiety. Furthermore, the benzamide group may enhance binding affinity by forming hydrogen bonds with key residues in target proteins. These interactions could lead to the development of novel therapeutics with improved efficacy and selectivity.
In vitro studies have begun to uncover the mechanistic basis of action for CAS No. 921869---09---2. Initial experiments suggest that this compound exhibits inhibitory activity against certain enzymes involved in inflammation and pain pathways. The бензоксазепин scaffold appears to disrupt signaling cascades by binding to specific receptor sites, while the бензамиде group modulates enzyme activity through covalent or non-covalent interactions. These findings align with recent reports on similar benzoxazepine derivatives showing promise in preclinical models.
The synthesis of CAS No. 921869---09---2 presents an interesting challenge due to its complex structure. Multi-step synthetic routes have been developed to introduce the necessary functional groups while maintaining regioselectivity and yield efficiency. Advances in synthetic methodologies have enabled researchers to access increasingly complex molecules like this one more readily than ever before. This accessibility is crucial for conducting thorough biochemical and pharmacological evaluations.
As interest in natural product-inspired scaffolds grows within the pharmaceutical industry,CAS No 921869---09---2 exemplifies how modifications of known structures can yield novel compounds with enhanced biological activity. The бензоксазепин core is inspired by natural products known for their medicinal properties,whilethe additional substitutions are designed to optimize interactions with biological targets.*This approach underscores*the importance of integrating computational modeling*with experimental validation*to accelerate drug discovery efforts.*
Future directions for research on CAS No 921869---09---2 include exploring its potential as an antagonist or partial agonist for various receptors.*Additionally,studies could investigate*how structural modifications affect*biological activity*and pharmacokinetic properties.*These investigations*will be critical*for determining whether*this compound*has therapeutic potential*for human diseases.*
In conclusion,CAS No 921869---09---2, identified as 4-butoxy-N----3----dimethyl----4----oxo----5----(prop----2----en----1----yl)---23tetrhydro Benzooxaze pin8ybenzamide, represents an exciting opportunity for researchers interested in developing new pharmaceuticals.*Its unique structure,*which combines*a benzoxaze pin scaffold with*a benzamide group,*makes it*a promising candidate*for further investigation.*With ongoing studies uncovering its mechanistic properties,*this compound*holds promise as*a lead structure*for future drug development.*
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